An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,7-naphthyridine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
An In-Depth Technical Guide to 5,6,7,8-Tetrahydro-1,7-naphthyridine Hydrochloride: Synthesis, Characterization, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride (CAS Number: 1338707-67-7), a heterocyclic scaffold of significant interest to researchers, scientists, and professionals in drug development.[1][2] This document delves into the compound's physicochemical properties, outlines synthetic and analytical methodologies, and explores its applications as a key building block in medicinal chemistry.
Introduction: The Significance of the Tetrahydronaphthyridine Scaffold
The 5,6,7,8-tetrahydro-1,7-naphthyridine core is a conformationally restricted analog of pharmacologically active arylethylamines. This structural rigidity imparts a well-defined three-dimensional geometry, which can lead to enhanced binding affinity and selectivity for biological targets. Naphthyridine derivatives, in general, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them privileged structures in the design of novel therapeutics. The hydrochloride salt form of 5,6,7,8-tetrahydro-1,7-naphthyridine enhances its solubility and stability, rendering it more amenable for use in biological assays and pharmaceutical formulations.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride is fundamental for its effective application in research and development.
| Property | Value | Source |
| CAS Number | 1338707-67-7 | [1][2] |
| Molecular Formula | C₈H₁₁ClN₂ | [1] |
| Molecular Weight | 170.64 g/mol | [1] |
| Appearance | Typically an off-white to yellow crystalline powder | [3] |
| Purity | ≥98% (by HPLC) is commonly available from commercial suppliers | [3] |
Synthesis and Purification
The synthesis of the 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold can be approached through several strategies, with the catalytic reduction of the corresponding aromatic 1,7-naphthyridine being a classical and direct method.
Synthetic Pathway: Catalytic Reduction
A prevalent method for the synthesis of tetrahydronaphthyridines involves the catalytic hydrogenation of the parent naphthyridine.
Diagram: Synthetic Workflow for 5,6,7,8-Tetrahydro-1,7-naphthyridine
Caption: A generalized workflow for the synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride.
Experimental Protocol: Catalytic Reduction of 1,7-Naphthyridine
This is a representative protocol based on established chemical principles for this class of compounds. Optimization may be required.
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Reaction Setup: In a high-pressure hydrogenation vessel, dissolve 1,7-naphthyridine in a suitable solvent such as ethanol.
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Catalyst Addition: Add a catalytic amount of palladium on charcoal (10% w/w).
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Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure and stir the reaction mixture at room temperature.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
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Work-up: Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.
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Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The catalytic reduction of 1,7-naphthyridine is known to yield a separable mixture of 1,2,3,4-tetrahydro- (57%) and 5,6,7,8-tetrahydro-1,7-naphthyridine (43%).[1] Purification of the desired 5,6,7,8-isomer is achieved by column chromatography on silica gel.
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Salt Formation: Dissolve the purified 5,6,7,8-tetrahydro-1,7-naphthyridine free base in a suitable solvent like diethyl ether or isopropanol. Add a solution of hydrogen chloride in the same solvent dropwise with stirring. The hydrochloride salt will precipitate out of the solution.
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Isolation: Collect the precipitate by filtration, wash with the solvent, and dry under vacuum to yield 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride.
Analytical Characterization
Rigorous analytical characterization is imperative to confirm the identity, purity, and structural integrity of 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the tetrahydropyridine ring. The chemical shifts and coupling patterns will be characteristic of the specific substitution pattern of the 1,7-naphthyridine core.
High-Performance Liquid Chromatography (HPLC)
HPLC is an essential technique for assessing the purity of 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride. A reversed-phase HPLC (RP-HPLC) method is typically employed.
Diagram: HPLC Purity Analysis Workflow
Caption: A standard workflow for the HPLC purity validation of a chemical compound.
Representative RP-HPLC Method
This protocol is a general guideline and should be optimized and validated for specific applications.
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Instrumentation: A standard HPLC system equipped with a UV detector.
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Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
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Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).
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Flow Rate: 1.0 mL/min.
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Detection: UV detection at a wavelength determined by the UV absorbance maximum of the compound.
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Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent.
Applications in Research and Drug Development
The 5,6,7,8-tetrahydro-1,7-naphthyridine scaffold is a valuable building block in medicinal chemistry, primarily utilized for the synthesis of compound libraries for high-throughput screening and as a starting material for the development of targeted therapeutics.
Scaffold for Compound Libraries
The amenability of the secondary amine in the tetrahydropyridine ring to further chemical modification makes this scaffold ideal for the creation of diverse compound libraries. Derivatization through reactions such as amidation, sulfonylation, and reductive amination allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR).
Role in the Development of Biologically Active Molecules
While specific therapeutic applications of 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride are not extensively documented in publicly available literature, the broader class of tetrahydronaphthyridines has shown significant promise in various therapeutic areas. For instance, derivatives of the isomeric 5,6,7,8-tetrahydro-1,6-naphthyridine have been investigated as potent retinoid-related orphan receptor γt (RORγt) inverse agonists, which have potential applications in the treatment of autoimmune diseases.[4][5] The unique structural features of the 1,7-naphthyridine core suggest its potential for developing novel kinase inhibitors, receptor antagonists, or other targeted therapies.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling 5,6,7,8-tetrahydro-1,7-naphthyridine hydrochloride.
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Hazard Statements: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
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Precautionary Statements: Wear protective gloves, eye protection, and face protection. Wash skin thoroughly after handling.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep the container tightly closed.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5,6,7,8-Tetrahydro-1,7-naphthyridine hydrochloride is a valuable heterocyclic building block with significant potential in drug discovery and development. Its synthesis, while requiring careful control to manage isomeric products, is achievable through established chemical transformations. Robust analytical methods are crucial for ensuring its quality and purity. The structural rigidity and potential for diverse functionalization make this scaffold an attractive starting point for the design of novel therapeutic agents targeting a range of biological pathways. Further exploration of the medicinal chemistry of 5,6,7,8-tetrahydro-1,7-naphthyridine derivatives is warranted to unlock its full therapeutic potential.
References
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ACS Publications. Asymmetric Synthesis of a 5,6,7,8-Tetrahydro-1,6-naphthyridine Scaffold Leading to Potent Retinoid-Related Orphan Receptor γt Inverse Agonist TAK-828F. The Journal of Organic Chemistry. Available at: [Link]
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ACS Publications. Synthesis of 5,6,7,8-Tetrahydro-1,6-naphthyridines and Related Heterocycles by Cobalt-Catalyzed [2 + 2 + 2] Cyclizations. Organic Letters. Available at: [Link]
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ACS Publications. Library Synthesis Using 5,6,7,8-Tetrahydro-1,6-naphthyridines as Scaffolds. Available at: [Link]
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ResearchGate. Methods for the Synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine Fragments for α V β 3 Integrin Antagonists. Available at: [Link]
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